molecular formula C16H14N2O4 B2975664 4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 1010867-56-7

4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2975664
CAS No.: 1010867-56-7
M. Wt: 298.298
InChI Key: MWYIWJNTXAUWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-Methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a pyrazole core, which is recognized as a privileged structure in the design of bioactive molecules . Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, with a prominent focus on their potential as antitumor agents . Preliminary research on structurally related pyrazole compounds has demonstrated potent tumor cell growth inhibitory activity against various human cancer cell lines, including leukemia (K562), lung carcinoma (A549), and breast cancer (MCF-7) cells . Some analogues have been identified as novel tubulin polymerization inhibitors, a validated mechanism of action for anticancer therapy that disrupts cell division . For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-13-4-2-3-5-14(13)22-15-9-17-18-16(15)11-7-6-10(19)8-12(11)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIWJNTXAUWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333308
Record name 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1010867-56-7
Record name 4-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Comparison with Similar Compounds

Pyrazole Derivatives with Anti-Obesity Activity

Compound : Xanthohumol pyrazole derivative (4-(5-(4-hydroxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxy-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol)

  • Structural Features : A dihydro-pyrazole core with a methylbutenyl side chain and methoxy/hydroxyl substituents.
  • Key Differences : The methylbutenyl group increases lipophilicity (LogP ≈ 3.2) compared to the target compound (predicted LogP ≈ 2.1).
  • Activity : Demonstrated anti-obesity effects in diet-induced obesity models via AMPK activation and mitochondrial uncoupling .
  • Implications : The target compound lacks the methylbutenyl side chain, which may reduce its lipid-targeting efficacy but improve aqueous solubility.

Antimicrobial Azo-Pyrazole Derivatives

Compound : 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h)

  • Structural Features : Azo (-N=N-) linkage between benzene-1,3-diol and a neopentyloxy-substituted phenyl group.
  • Key Differences : The azo group enhances π-π stacking with microbial DNA, absent in the target compound.
  • Activity: Inhibited Staphylococcus aureus and Listeria monocytogenes at MIC values ≤ 1.56 µg/mL .
  • Implications: The target compound’s pyrazole-phenoxy structure may limit direct antimicrobial activity compared to azo derivatives.

Thiadiazole-Based Fluorescent Probes

Compound : 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1)

  • Structural Features : Thiadiazole ring replaces the pyrazole, linked to benzene-1,3-diol.
  • Key Differences : Thiadiazole’s electron-deficient nature enables pH-dependent fluorescence (quantum yield Φ = 0.45 at pH 7.4) .
  • Activity : Used in bioimaging due to aggregation-induced emission (AIE) properties.
  • Implications : The target compound’s pyrazole ring lacks AIE characteristics but may exhibit moderate fluorescence due to diol conjugation.

Estrogen Receptor-Binding Indazole Derivatives

Compound : 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol

  • Structural Features : Indazole core with trifluoromethyl and ethyl groups.
  • Key Differences : Indazole’s planar structure enhances estrogen receptor binding (Kd = 2.29 nM) compared to pyrazole .
  • Activity : High selectivity for ERα over ERβ (IC₅₀ = 8 nM vs. >1 µM).
  • Implications: The target compound’s methoxyphenoxy group may reduce receptor affinity but improve blood-brain barrier penetration.

Trifluoromethyl-Substituted Pyrazoles

Compound : 4-(4-(2-Hydroxyethyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol (9a)

  • Structural Features : Trifluoromethyl and hydroxyethyl substituents on pyrazole.
  • Key Differences : Trifluoromethyl group enhances metabolic stability (t₁/₂ = 6.2 h in liver microsomes) .
  • Activity : Antifungal activity against Candida albicans (MIC = 12.5 µg/mL).
  • Implications : The target compound’s methoxy group may confer shorter half-life but lower hepatotoxicity.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Finding Reference
Target Compound Pyrazole 2-Methoxyphenoxy, benzene-1,3-diol Under investigation Moderate solubility (LogP ≈ 2.1)
Xanthohumol pyrazole derivative Dihydro-pyrazole Methylbutenyl, methoxy Anti-obesity AMPK activation
4h (Azo derivative) Azo-pyrazole Neopentyloxy, diazenyl Antimicrobial MIC = 1.56 µg/mL
C1 (Thiadiazole) Thiadiazole Methyl Fluorescent probe Φ = 0.45 at pH 7.4
ER-binding indazole Indazole Trifluoromethyl, ethyl Estrogen receptor modulator Kd = 2.29 nM

Key Findings and Implications

Structural Determinants of Activity: The 2-methoxyphenoxy group in the target compound balances lipophilicity and solubility, making it suitable for CNS-targeted therapies. Azo and trifluoromethyl groups in analogues enhance antimicrobial and metabolic stability, respectively, but introduce synthetic complexity.

Limitations :

  • The absence of electron-deficient rings (e.g., thiadiazole) limits fluorescence utility.
  • Pyrazole’s smaller ring size reduces receptor-binding affinity compared to indazole derivatives.

Future Directions :

  • Hybridization with trifluoromethyl or azo groups could optimize the target compound’s pharmacokinetic and antimicrobial profiles.

Biological Activity

4-(4-(2-methoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure comprising a benzene ring, a pyrazole moiety, and a methoxyphenoxy group, which may contribute to its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, with a molecular weight of approximately 326.3 g/mol. The chemical structure is illustrated below:

PropertyValue
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the core benzene ring and subsequent functionalization to introduce the pyrazole and methoxyphenoxy groups. Industrial methods may optimize these steps to enhance yield and purity through the use of catalysts and controlled reaction conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been suggested that it can modulate oxidative stress pathways by inhibiting oxidative enzymes and scavenging free radicals. This mechanism is particularly relevant in contexts such as inflammation and neurodegenerative diseases.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of hydroxyl groups in the structure may enhance the compound's ability to neutralize free radicals, thereby potentially reducing oxidative damage in cells .

Case Studies and Research Findings

Recent literature highlights the biological activities associated with pyrazole derivatives. For instance:

  • A review published in PubMed discusses the wide-ranging biological activities of pyrazole compounds, noting their use in drug development for conditions such as inflammation and cancer .
  • Another study outlines the synthesis and evaluation of various pyrazole derivatives for their antimicrobial properties, suggesting that structural modifications can significantly enhance biological activity .

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